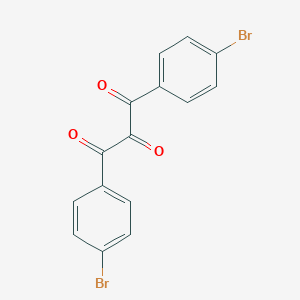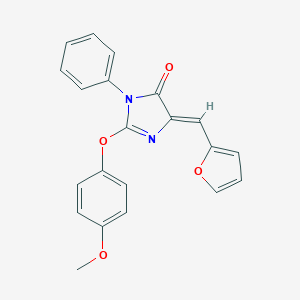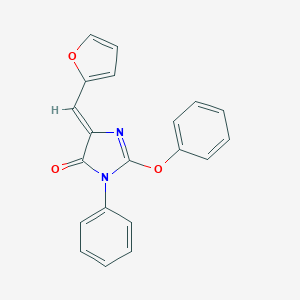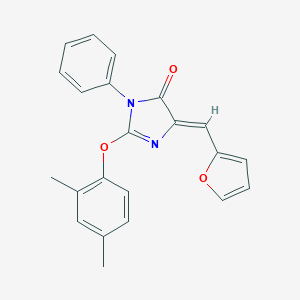
1,3-Bis(4-bromophenyl)propane-1,2,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-bromophenyl)propane-1,2,3-trione is an organic compound characterized by the presence of two bromophenyl groups attached to a propanetrione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-bromophenyl)propane-1,2,3-trione can be synthesized through a multi-step process involving the bromination of phenyl groups followed by the formation of the propanetrione backbone. One common method involves the use of bromobenzene as a starting material, which undergoes bromination to form 4-bromobenzene. This intermediate is then reacted with a suitable trione precursor under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions, including temperature, solvent, and catalysts, are optimized to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromophenyl)propane-1,2,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trione moiety to corresponding alcohols or other reduced forms.
Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted functional groups on the phenyl rings.
Scientific Research Applications
1,3-Bis(4-bromophenyl)propane-1,2,3-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)propane-1,2,3-trione involves its interaction with molecular targets through its bromophenyl groups and trione backbone. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The molecular pathways involved may include electron transfer, nucleophilic attack, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-fluorophenyl)-1,2,3-propanetrione
- 1,3-Bis(4-chlorophenyl)-1,2,3-propanetrione
- 1,3-Bis(4-iodophenyl)-1,2,3-propanetrione
Uniqueness
1,3-Bis(4-bromophenyl)propane-1,2,3-trione is unique due to the presence of bromine atoms, which impart specific reactivity and properties. Compared to its fluorine, chlorine, and iodine analogs, the bromine atoms provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C15H8Br2O3 |
|---|---|
Molecular Weight |
396.03 g/mol |
IUPAC Name |
1,3-bis(4-bromophenyl)propane-1,2,3-trione |
InChI |
InChI=1S/C15H8Br2O3/c16-11-5-1-9(2-6-11)13(18)15(20)14(19)10-3-7-12(17)8-4-10/h1-8H |
InChI Key |
YRWRYDUHVFXAHA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)



